
Pentadec-8-en-6-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-8-en-6-yne is an organic compound with the molecular formula C15H26 It is characterized by the presence of a double bond and a triple bond within its carbon chain, making it an enyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentadec-8-en-6-yne can be achieved through several methods. One common approach involves the alkylation of lithio-oct-1-yne with a suitable alkyl halide, followed by selective hydrogenation to introduce the double bond at the desired position . Another method includes the reaction of 1-iodo-1-octene with hept-1-yne under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-8-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Pentadec-8-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of pentadec-8-en-6-yne involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-8-yn-6-ene: Similar structure but with the positions of the double and triple bonds reversed.
Hexadec-8-en-6-yne: An additional carbon atom in the chain.
Pentadec-8-en-6-diyne: Contains two triple bonds instead of one.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
144488-71-1 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
pentadec-8-en-6-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-11H2,1-2H3 |
Clé InChI |
SDPLJJARKHKSFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC#CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


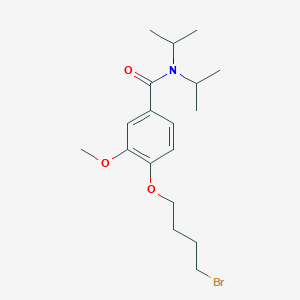

acetyl fluoride](/img/structure/B12566023.png)
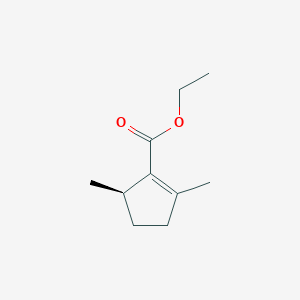
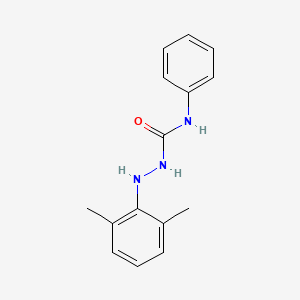


![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
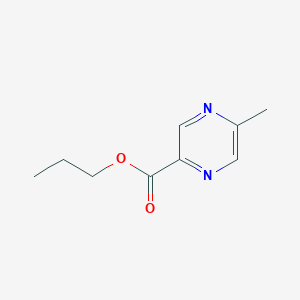
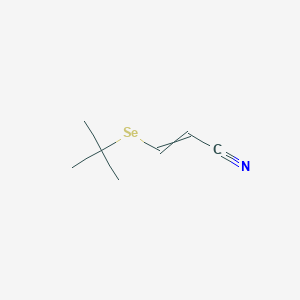
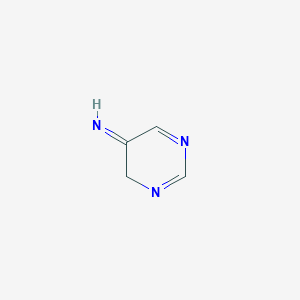
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)
